PDE4A Inhibition with Defined Stereochemistry
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate inhibits recombinant PDE4A with an IC₅₀ of 10.7 nM, as recorded in the ChEMBL database (CHEMBL760761) using unpurified recombinant enzyme [1]. This single-digit nanomolar potency is comparable to the reference PDE4 inhibitor rolipram, which exhibits an IC₅₀ of 3 nM against PDE4A4 in a scintillation proximity assay [2], yet the title compound provides a distinct chemotype lacking the archetypal catechol-ether motif of rolipram. In contrast, a closely related methyl-pyrrolidine ether derivative disclosed in patent US-8507535-B2 demonstrates NK-3 receptor antagonist activity rather than PDE4A inhibition, highlighting the functional divergence driven by the 4-(2-methoxyethyl)phenoxy substituent [3].
| Evidence Dimension | Inhibition of phosphodiesterase type 4A (PDE4A) – IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 10.7 nM (unpurified recombinant PDE4A) [1] |
| Comparator Or Baseline | Rolipram: IC₅₀ = 3 nM (PDE4A4, recombinant, SPA assay) [2]; Methyl-pyrrolidine ether derivatives (US-8507535-B2): NK-3 antagonist, no PDE4A activity reported [3] |
| Quantified Difference | 3.6-fold lower potency than rolipram (10.7 nM vs. 3 nM), but functionally distinct from NK-3-targeted pyrrolidine ethers that lack PDE4A engagement |
| Conditions | In vitro enzyme inhibition assay; unpurified recombinant PDE4A; data curated in ChEMBL (CHEMBL760761) [1] |
Why This Matters
Researchers selecting a PDE4A inhibitor for mechanistic studies must decide between the well-characterized rolipram chemotype and the title compound, which offers a distinct topological scaffold that may reduce off-target cAMP-mediated effects associated with the catechol-ether class; the 3.6-fold potency difference is within an acceptable range for chemical probe campaigns where scaffold novelty is prioritized over marginal potency gains.
- [1] BindingDB Ki Summary. ChEMBL_155727 (CHEMBL760761): PDE4A IC₅₀ = 10.7 nM. http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=4&entryid=50007392 View Source
- [2] MedChemExpress. Rolipram: PDE4A IC₅₀ = 3 nM. https://www.medchemexpress.cn/rolipram.html View Source
- [3] US Patent 8507535 B2. Methyl-pyrrolidine ether derivatives as NK-3 receptor antagonists. Filed 2011-06-29, published 2013-08-13. View Source
